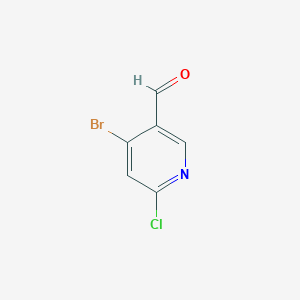

4-Bromo-6-chloronicotinaldehyde

説明

Evolution of Research on Halogenated Nicotinaldehydes

The introduction of halogen atoms onto the nicotinaldehyde framework significantly enhances its synthetic utility. Halogens, such as bromine and chlorine, are excellent leaving groups in nucleophilic substitution reactions and are instrumental in directing further functionalization of the pyridine (B92270) ring through metallation and cross-coupling reactions.

Historically, research focused on mono-halogenated pyridines. However, the drive to create more complex and functionally diverse molecules has led to increased interest in poly-halogenated systems. The strategic placement of different halogens, as seen in di-halogenated compounds like 4,6-dibromonicotinaldehyde (B110981) and 6-chloro-5-fluoronicotinaldehyde, allows for selective, stepwise reactions, providing chemists with precise control over the construction of intricate molecular architectures. googleapis.com This evolution towards multi-halogenated pyridines reflects a broader trend in medicinal chemistry, where fine-tuning the electronic and steric properties of a molecule is paramount for optimizing its biological activity. nih.govnih.gov The presence of halogens can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. nih.gov

Significance of 4-Bromo-6-chloronicotinaldehyde as a Key Synthetic Intermediate

This compound emerges from this evolutionary path as a highly valuable synthetic intermediate. Its structure is a prime example of differential reactivity; the bromine and chlorine atoms, occupying different positions on the pyridine ring, can be selectively targeted in subsequent reactions. This allows for a programmed, sequential introduction of different substituents.

The aldehyde functional group further expands its synthetic potential, enabling transformations such as the formation of imines, alcohols, or carboxylic acids, and serving as a key component in condensation reactions to build larger, more complex heterocyclic systems. smolecule.com While specific, publicly documented syntheses using this compound as a starting material are often proprietary and detailed within patents, its structural similarity to other intermediates, such as 6-bromonicotinaldehyde (B16785) and 6-bromo-4-chloroquinoline, highlights its potential role. smolecule.compatsnap.com These related compounds are known to be pivotal in the synthesis of kinase inhibitors and other biologically active molecules, suggesting that this compound is a crucial building block for developing novel therapeutic agents. smolecule.compatsnap.com

Overview of Research Trajectories for Pyridine-Based Aldehydes

The research trajectory for pyridine-based aldehydes is strongly directed towards the synthesis of novel therapeutic agents and functional materials. In medicinal chemistry, these compounds are indispensable for creating drugs targeting a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. smolecule.commdpi.com The pyridine scaffold is present in numerous FDA-approved drugs, and its derivatives continue to be a major focus of drug discovery programs. globalresearchonline.netresearchgate.net

Current research emphasizes the development of more efficient and sustainable synthetic methods. This includes the use of metal-free catalysis, mechanochemistry, and continuous flow processes to synthesize substituted pyridines. organic-chemistry.org There is also a significant focus on the C-H functionalization of pyridines, a strategy that allows for the direct introduction of new groups onto the pyridine ring without the need for pre-installed halogen handles. organic-chemistry.org For intermediates like this compound, future research will likely involve their application in combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening and the discovery of new lead compounds in drug development.

Chemical and Physical Properties

The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1060805-64-2 | cymitquimica.comrichmol.comsigmaaldrich.com |

| Molecular Formula | C₆H₃BrClNO | cymitquimica.com |

| Molecular Weight | 220.45 g/mol | cymitquimica.comsigmaaldrich.com |

| Physical Form | Solid | cymitquimica.com |

| Purity | Typically ≥97% | cymitquimica.com |

| Synonyms | 4-bromo-6-chloropyridine-3-carbaldehyde | cymitquimica.com |

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dibromonicotinaldehyde |

| 6-bromo-4-chloroquinoline |

| 6-Bromonicotinaldehyde |

| 6-chloro-5-fluoronicotinaldehyde |

Structure

2D Structure

特性

IUPAC Name |

4-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJSSSWMBEHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734997 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060805-64-2 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4 Bromo 6 Chloronicotinaldehyde

Multistep Synthetic Routes and Methodological Innovations

The preparation of 4-bromo-6-chloronicotinaldehyde often involves intricate multistep synthetic sequences that necessitate innovative methodological approaches to achieve the desired substitution pattern on the pyridine (B92270) ring.

Halogenation and Functional Group Interconversion Approaches

The introduction of bromine and chlorine atoms at specific positions of the pyridine ring is a critical step in the synthesis of this compound. Direct halogenation of nicotinic acid derivatives can be challenging due to the deactivating effect of the pyridine nitrogen and the directing effects of existing substituents. Therefore, functional group interconversions are frequently employed.

One common strategy involves the initial synthesis of a dihalopyridine derivative, which is then subjected to further functionalization. For instance, the synthesis can start from a readily available chloropyridine or bromopyridine precursor, followed by the introduction of the second halogen and subsequent conversion of a methyl or other functional group into the required aldehyde. The use of N-oxides can activate the pyridine ring towards electrophilic substitution, facilitating halogenation at the 4-position. Subsequent deoxygenation and further transformations can then yield the target molecule.

Recent advancements in halogenation techniques offer more selective and efficient methods. The use of designed phosphine (B1218219) reagents has been shown to be effective for the chlorination and bromination of pyridines under mild conditions. nih.gov For example, the combination of a phosphine with a halide source like lithium bromide (LiBr) and trifluoromethanesulfonic acid (TfOH) can achieve good yields in the bromination of pyridine derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Precursors in Synthesis

Palladium-catalyzed cross-coupling reactions are a powerful tool in the synthesis of substituted pyridines. In the context of this compound synthesis, a precursor bearing a leaving group, such as a bromine or iodine atom, can be coupled with a suitable organometallic reagent to introduce the desired aldehyde functionality or a precursor group.

For instance, a dihalogenated pyridine can undergo a site-selective Suzuki or Stille coupling reaction. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve regioselective functionalization. Typically, the C-Br bond is more reactive in palladium-catalyzed couplings than the C-Cl bond, allowing for selective reaction at the 4-position. This strategy enables the introduction of a formyl group or a masked aldehyde equivalent.

The development of chiral ligands for palladium-catalyzed cross-coupling has also opened up avenues for the enantioselective synthesis of related chiral α-aryl carboxamides, which could be conceptually extended to precursors of this compound. nih.gov

Regioselective Bromination and Chlorination in Pyridine Systems

Achieving the correct regiochemistry during the halogenation of pyridine rings is a significant synthetic challenge. The electronic properties of the pyridine ring often direct incoming electrophiles to the 3- and 5-positions. To obtain the 4-bromo-6-chloro substitution pattern, specific strategies are required.

The use of pyridine N-oxides is a well-established method to activate the 2- and 4-positions towards electrophilic attack. researchgate.net Bromination of a 6-chloropyridine-N-oxide derivative would be expected to favor substitution at the 4-position. Subsequent deoxygenation would then yield the desired 4-bromo-6-chloropyridine core. Researchers have reported the regioselective bromination of fused pyridine N-oxides using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide under mild conditions. tcichemicals.com

Another approach involves the use of directing groups. A functional group at the 3-position can influence the position of subsequent halogenation. After the desired substitution is achieved, this directing group can be removed or converted into the aldehyde functionality.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For halogenation reactions, the choice of the halogenating agent and the reaction medium can significantly impact the regioselectivity and yield. For instance, in the bromination of pyridine derivatives, using a combination of LiBr and TfOH at elevated temperatures has been shown to be effective. nih.gov The optimization of these conditions is essential to drive the reaction to completion and avoid the formation of isomeric impurities.

In palladium-catalyzed cross-coupling reactions, the choice of the palladium catalyst, ligand, base, and solvent system is critical. The optimization of these parameters can lead to higher yields, faster reaction times, and better functional group tolerance. For example, a study on the condensation of 4-chlorobenzaldehyde (B46862) with other reagents highlights the importance of catalyst loading, temperature, and reaction time in achieving high product yields. researchgate.net

The following table summarizes the optimization of conditions for a related synthesis, illustrating the systematic approach required.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 60 | 4 | 75 |

| 2 | 1.5 | 80 | 2 | 92 |

| 3 | 2.0 | 80 | 2 | 91 |

| 4 | 1.5 | 100 | 1.5 | 88 |

This table is a representative example of reaction optimization and does not correspond to the direct synthesis of this compound but illustrates the principles involved.

Novel Catalyst Systems in this compound Synthesis

The development of novel catalyst systems plays a pivotal role in advancing the synthesis of complex molecules like this compound. In the context of halogenation, innovative catalysts can offer improved regioselectivity and milder reaction conditions. For instance, the use of p-toluenesulfonic anhydride as an activator in the bromination of pyridine N-oxides represents a milder alternative to traditional, more reactive brominating agents. tcichemicals.com

In the realm of palladium-catalyzed reactions, the design of new ligands can significantly enhance catalytic activity and selectivity. Chiral P,P=O ligands have been developed for enantioselective cross-coupling reactions, demonstrating the potential for creating highly specialized catalysts for specific transformations. nih.gov While not directly applied to this compound synthesis in the reviewed literature, these advancements in catalyst design are highly relevant for future synthetic innovations.

Furthermore, the use of copper catalysts, such as cuprous chloride or cuprous bromide, in combination with other reagents has been explored for the synthesis of related halogenated heterocyclic compounds. google.com These systems can offer cost-effective and efficient alternatives to palladium-based catalysts in certain transformations.

Process Development and Scalability Studies for Industrial Research Applications

The transition from a laboratory-scale synthesis to a scalable process suitable for industrial research applications requires careful consideration of several factors, including cost-effectiveness, safety, and environmental impact. For a compound like this compound, which is likely an intermediate in the production of more complex molecules, a robust and scalable synthesis is essential.

Process development studies would focus on replacing expensive or hazardous reagents with cheaper and safer alternatives. For example, a patent for the synthesis of a related bromo-chloro-quinazolinone derivative highlights the importance of developing a process that avoids high-cost raw materials and is suitable for industrial production. google.com The use of recoverable and reusable solvents and catalysts is also a key consideration in making a process more economical and environmentally friendly. google.com

Scalability studies involve investigating the effects of increasing the reaction volume on heat and mass transfer, reaction kinetics, and product isolation. Continuous flow processing is an emerging technology that can offer significant advantages in terms of scalability, safety, and process control. While not specifically detailed for this compound, the principles of continuous flow have been applied to the synthesis of other nicotinic aldehyde derivatives, demonstrating the potential for improved yield and reduced byproduct formation.

The following table outlines key considerations in the process development and scalability of a chemical synthesis.

| Parameter | Laboratory Scale | Industrial Scale |

| Reagent Cost | High-purity, expensive reagents may be used. | Focus on cost-effective, readily available raw materials. |

| Solvent Use | A wide variety of solvents may be used. | Preference for recoverable, reusable, and environmentally benign solvents. |

| Reaction Vessel | Glass flasks. | Large-scale reactors made of specialized materials. |

| Process Control | Manual control of temperature, stirring, etc. | Automated process control for consistency and safety. |

| Safety | Standard laboratory safety protocols. | Rigorous process safety management and hazard analysis. |

| Work-up & Purification | Chromatography is common. | Crystallization, distillation, and extraction are preferred for large quantities. |

Elucidating the Chemical Reactivity and Transformational Pathways of 4 Bromo 6 Chloronicotinaldehyde

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This effect is most pronounced at the α (2, 6) and γ (4) positions, making the ring susceptible to attack by nucleophiles. This reactivity is further enhanced by the strong electron-withdrawing effects of the aldehyde group and the two halogen atoms, rendering the molecule highly activated for nucleophilic aromatic substitution (SNAr). stackexchange.com

In 4-Bromo-6-chloronicotinaldehyde, both the C4 and C6 positions are activated towards nucleophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. vaia.com The subsequent loss of a halide ion restores the aromaticity of the ring.

The aldehyde group (-CHO) is a potent electrophilic site due to the polarization of the carbon-oxygen double bond. pressbooks.pub This allows for a wide range of nucleophilic addition reactions at the carbonyl carbon. Generally, aldehydes are more reactive towards nucleophiles than ketones because they are less sterically hindered and the carbonyl carbon is more electrophilic. libretexts.orgyoutube.com

Key reactions involving the aldehyde moiety include:

Reduction: The aldehyde can be easily reduced to a primary alcohol (4-bromo-6-chloro-3-pyridyl)methanol using reducing agents like sodium borohydride (B1222165).

Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid, 4-bromo-6-chloronicotinic acid, using standard oxidizing agents.

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, offering a method for carbon-carbon bond formation. libretexts.org

Imination: Condensation with primary amines leads to the formation of imines (Schiff bases), which can serve as intermediates for further synthetic transformations.

These reactions of the aldehyde group are generally chemoselective and can be performed without affecting the halogen substituents on the pyridine ring, provided appropriate reagents and conditions are chosen.

Electrophilic Aromatic Substitution Patterns on this compound

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are notoriously difficult. The nitrogen atom's electron-withdrawing inductive and mesomeric effects significantly deactivate the ring towards attack by electrophiles. vaia.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, creating a pyridinium (B92312) cation. This positive charge dramatically increases the deactivation of the ring, making substitution even more challenging. quora.comyoutube.com

In the case of this compound, the ring is already substituted with three strongly electron-withdrawing groups (bromo, chloro, and formyl). These groups further deactivate the ring, making electrophilic aromatic substitution practically unfeasible under standard conditions. If a reaction were forced to occur under exceptionally harsh conditions, substitution would be predicted to happen at the C5 position. This is because attack at C3 (or C5) is the least unfavorable pathway, as the resulting cationic intermediate avoids placing a positive charge directly on the already electron-deficient nitrogen atom, a highly unstable configuration that occurs with attack at the C2, C4, or C6 positions. vaia.comquora.com A potential strategy to enable electrophilic substitution is the initial conversion of the pyridine to a pyridine-N-oxide, which activates the ring and directs substitution to the C4 position, however this involves modification of the starting material. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) Utilizing this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant area of reactivity for this compound. A key principle governing these reactions is the differential reactivity of the aryl halides, which typically follows the order: C-I > C-Br > C-Cl. buecher.de This predictable reactivity allows for the selective functionalization of the C-Br bond at the 4-position while leaving the more robust C-Cl bond at the 6-position untouched. libretexts.org

Selective reaction at the C4-Br bond enables the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org For this compound, this allows for the introduction of various aryl or vinyl groups at the 4-position. The reaction is typically catalyzed by a Pd(0) complex and requires a base. mdpi.com

Heck Reaction: This reaction couples the C-Br bond with an alkene to introduce a substituted vinyl group at the 4-position. organic-chemistry.orgwikipedia.org The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. buecher.delibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the C-Br bond with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an arylethyne. organic-chemistry.orgwikipedia.org This provides a direct route to introducing alkynyl moieties at the 4-position.

The following table summarizes typical conditions for these selective cross-coupling reactions based on literature for analogous bromo-chloro-substituted heterocycles.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Dioxane, Toluene, DME | 4-Aryl-6-chloronicotinaldehyde |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 4-Vinyl-6-chloronicotinaldehyde |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | 4-Alkynyl-6-chloronicotinaldehyde |

This is an interactive data table based on common conditions reported for similar substrates. libretexts.orgmdpi.comorganic-chemistry.orgresearchgate.net

The selective reactivity of the C-Br bond also extends to the formation of carbon-heteroatom bonds, most notably through Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine. This pathway would enable the synthesis of 4-amino-6-chloronicotinaldehyde (B1519645) derivatives. Similarly, related catalytic systems can be used to form C-O bonds (etherification) or C-S bonds (thioetherification), always with a strong preference for initial reaction at the more labile C-Br bond. This selectivity is crucial for stepwise synthetic strategies, where the C4 position is functionalized first, followed by a subsequent, more forcing cross-coupling reaction at the C6-Cl position if desired. researchgate.net

Redox Chemistry and Derivatization of the Aldehyde Group in this compound

The aldehyde functional group is a cornerstone of organic synthesis, and in the context of this compound, it serves as a gateway to a diverse array of derivatives. Its reactivity is characterized by both oxidation and reduction pathways, as well as a host of condensation and addition reactions.

Oxidation and Reduction:

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-6-chloronicotinic acid. This transformation is typically achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). acs.org Conversely, reduction of the aldehyde furnishes the primary alcohol, (4-bromo-6-chloropyridin-3-yl)methanol. This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent, or more potent reagents such as lithium aluminium hydride (LiAlH₄). acs.org

Derivatization Reactions:

Beyond simple redox transformations, the aldehyde group is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds. A variety of established organic reactions can be employed for this purpose:

Imination: Reaction with primary amines leads to the formation of the corresponding imines. For instance, treatment with aniline (B41778) in ethanol (B145695) at room temperature would be expected to yield N-(4-bromo-6-chlorobenzylidene)aniline. acs.org

Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, provide a means to convert the aldehyde into an alkene. This involves the reaction with a phosphorus ylide, which can be tailored to introduce a wide range of substituents.

Aldol and Knoevenagel Condensations: Base-catalyzed condensation with enolizable ketones or active methylene (B1212753) compounds, such as malonates, can be used to form α,β-unsaturated carbonyl compounds or related structures. acs.orgnih.gov These reactions significantly extend the carbon framework of the molecule.

Grignard and Organolithium Additions: The addition of organometallic reagents like Grignard reagents or organolithium compounds to the aldehyde carbonyl results in the formation of secondary alcohols, providing another route for carbon-carbon bond formation.

The following table summarizes key redox and derivatization reactions of the aldehyde group in this compound:

| Reaction Type | Reagent(s) | Product |

| Oxidation | KMnO₄ or CrO₃ | 4-Bromo-6-chloronicotinic acid |

| Reduction | NaBH₄ or LiAlH₄ | (4-Bromo-6-chloropyridin-3-yl)methanol |

| Imination | Primary Amine (e.g., Aniline) | N-(4-bromo-6-chlorobenzylidene)aniline |

| Wittig Reaction | Phosphorus Ylide | Substituted Alkenes |

| Aldol Condensation | Enolizable Ketone | α,β-Unsaturated Carbonyl Compounds |

| Grignard Addition | Grignard Reagent (R-MgX) | Secondary Alcohols |

Exploration of Rearrangement Reactions and Cycloadditions

While the direct derivatization of the aldehyde group is a primary mode of reactivity, the pyridine scaffold of this compound also allows for the exploration of more complex transformations such as rearrangement and cycloaddition reactions. Although specific examples for this particular molecule are not extensively documented, the known reactivity of related pyridine systems suggests several plausible pathways.

Rearrangement Reactions:

Rearrangement reactions involving substituted pyridines often require activation of the pyridine ring, for instance, through N-oxidation. The resulting pyridine N-oxides can undergo rearrangements like the Boekelheide rearrangement. acs.org In the case of this compound, N-oxidation would likely be followed by treatment with an acylating agent to trigger the rearrangement, potentially leading to the migration of a substituent and the formation of a new heterocyclic framework. The electronic nature and position of the bromo and chloro substituents would be expected to influence the regioselectivity of such a rearrangement.

Cycloaddition Reactions:

The pyridine ring is generally considered electron-deficient and can participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions. quora.com In this scenario, the substituted pyridine would act as the diene component, reacting with an electron-rich dienophile. The presence of the electron-withdrawing chloro and bromo groups on the pyridine ring of this compound would further favor its role as a diene in such reactions.

Furthermore, the aldehyde group itself can participate in cycloaddition chemistry. For example, it could act as a dienophile in a hetero-Diels-Alder reaction, reacting with a suitable diene to form a six-membered heterocyclic ring. organic-chemistry.org

1,3-dipolar cycloadditions represent another potential avenue for elaborating the structure of this compound. wikipedia.orgorganic-chemistry.org The aldehyde could react with a 1,3-dipole, or the pyridine ring itself could be transformed into a 1,3-dipolar species, which would then undergo cycloaddition with a suitable dipolarophile. These reactions are powerful tools for the construction of five-membered heterocyclic rings.

It is important to note that the feasibility and outcome of these rearrangement and cycloaddition reactions would be highly dependent on the specific reaction conditions and the nature of the other reactants. The steric hindrance and electronic effects of the bromo and chloro substituents would play a crucial role in directing the course of these transformations.

Strategic Applications of 4 Bromo 6 Chloronicotinaldehyde in Advanced Organic Synthesis Research

Precursors for Complex Pharmaceutical IntermediatesCurrent time information in Bangalore, IN.

The utility of 4-Bromo-6-chloronicotinaldehyde as a precursor in the synthesis of complex pharmaceutical intermediates is a testament to its chemical versatility. The presence of both bromine and chlorine atoms provides orthogonal reactivity, enabling selective transformations at different positions of the pyridine (B92270) ring. The aldehyde group further serves as a handle for a variety of chemical manipulations, including oxidation, reduction, and condensation reactions.

Synthesis of FGFR4 Enzyme Selective Inhibitors

Fibroblast growth factor receptor 4 (FGFR4) has been identified as a key oncogenic driver in hepatocellular carcinoma (HCC), making it a significant target for cancer therapy. sigmaaldrich.com The development of selective FGFR4 inhibitors is an active area of research, and this compound can serve as a crucial starting material in this endeavor. One strategy to achieve high potency and selectivity for FGFR4 is by covalently targeting a unique cysteine residue (C552) present in its kinase domain. chemrxiv.org

The aldehyde functionality of this compound can be utilized to construct the core scaffold of an inhibitor, while the bromo and chloro substituents can be modified through cross-coupling reactions to introduce various fragments that interact with specific regions of the enzyme's active site. For instance, a nucleophilic aromatic substitution (SNAr) reaction at the chloro-substituted position with a suitable amine could be a key step in building the inhibitor framework. chemrxiv.org The bromo group can be subsequently functionalized to fine-tune the inhibitor's properties. While a direct synthesis from this compound is not explicitly detailed in the literature, its structural motifs are present in known FGFR inhibitors, suggesting its potential as a key building block.

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as novel FGFR1 inhibitors, demonstrating the utility of the bromo-aromatic scaffold in targeting FGFRs. nih.govsemanticscholar.org Although targeting a different FGFR isoform, this research highlights the importance of the bromo-substitution in the design of potent inhibitors.

Development of Pyridine-Based Bioactive Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide range of FDA-approved drugs. nih.govresearchgate.net Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it an attractive core for designing bioactive molecules. ijnrd.org this compound serves as an excellent starting point for the synthesis of diverse pyridine-based scaffolds due to its multiple reactive sites.

The aldehyde group can undergo condensation reactions with various amines to form Schiff bases, which can be further modified to create a library of compounds. The bromo and chloro groups can be selectively functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents. nih.gov This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity. The synthesis of substituted pyridine-based azomethine scaffolds and their evaluation for alpha-amylase inhibition showcases the potential of modifying pyridine aldehydes to generate bioactive compounds. eurjchem.com

Investigation into Drug-Drug Interactions and Metabolic Profiles via Derivatives

Understanding the pharmacokinetic properties, including metabolic stability and potential for drug-drug interactions (DDIs), is crucial in the development of new therapeutic agents. Derivatives of this compound can be synthesized to investigate these properties. The metabolism of pyridine-containing compounds often involves oxidation of the nitrogen atom or hydroxylation of the ring, catalyzed by cytochrome P450 enzymes.

By synthesizing derivatives with different substituents at the bromo and chloro positions, researchers can study how these modifications influence the metabolic profile. For example, introducing bulky groups might sterically hinder the approach of metabolic enzymes, thereby increasing the compound's half-life. Furthermore, the potential for DDIs can be assessed by studying the inhibitory effects of these derivatives on key drug-metabolizing enzymes. While specific studies on this compound derivatives are not yet prevalent, research on other halogenated compounds provides a framework for such investigations.

Building Blocks in Agrochemical Research and Development

The structural motifs found in this compound are also valuable in the agrochemical industry. Halogenated pyridines are a common feature in many pesticides and herbicides. The bromo and chloro substituents can enhance the biological activity and modify the physicochemical properties of the resulting agrochemicals, such as their environmental persistence and soil mobility.

A patent for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the anticoccidial drug halofuginone (B1684669) hydrobromide, highlights the utility of bromo-chloro substituted aromatic rings in veterinary medicine, which often overlaps with agrochemical research. google.com Although this example does not directly use this compound, it demonstrates the importance of this substitution pattern in creating biologically active molecules for agricultural applications. The aldehyde group of this compound provides a convenient handle to synthesize a variety of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity.

Contributions to Material Science and Supramolecular Chemistry

The unique electronic and structural features of this compound also make it a valuable component in the design of new materials with specific properties. The electron-withdrawing nature of the aldehyde and the halogen substituents can influence the electronic properties of polymers or supramolecular assemblies incorporating this molecule.

Design of New Materials with Specific Properties

The aldehyde functionality can be used in polymerization reactions to create novel polymers with tailored properties. For example, related pyridine carboxaldehydes have been used to synthesize fluorescent organic polymers that can act as sensors for metal ions. sigmaaldrich.com The bromo and chloro substituents can be exploited to direct the self-assembly of molecules through halogen bonding, a non-covalent interaction that is increasingly being used to construct complex supramolecular architectures. nih.gov

The self-assembly of iodoethynylpyridine derivatives into supramolecular triangles and double helices mediated by halogen bonds demonstrates the potential of using halogenated pyridines to create intricate and functional nanostructures. nih.gov Similarly, the hierarchical self-assembly of supramolecular coordination polymers into helical nanowires has been shown to produce materials with interesting optical properties, such as circularly polarized luminescence. rsc.org These examples suggest that this compound could be a valuable building block for the bottom-up construction of functional materials with applications in electronics, optics, and sensing.

No Information Found for "this compound" in Specified Research Areas

Extensive research has yielded no specific information regarding the catalytic applications of derivatives of this compound or its utility in chemical biology and enzymatic studies. Searches for detailed research findings, including scholarly articles and papers, did not provide any relevant results on these topics for the specified compound.

The available information is limited to the synthesis and fundamental chemical reactions of this compound itself. This includes standard transformations of the aldehyde functional group, such as oxidation to a carboxylic acid and reduction to an alcohol, as well as nucleophilic aromatic substitution reactions involving the bromo and chloro substituents.

Consequently, it is not possible to provide an article on the "" focusing on the requested sections:

Utility in Chemical Biology and Enzymatic Studies

There is a lack of published research in the public domain detailing the use of this specific compound's derivatives as catalysts or its application as a tool in chemical biology and enzyme-related research. Therefore, no data tables with research findings can be generated as requested. A table of mentioned compounds is also not applicable as no related compounds in the context of the requested topics were found.

Advanced Analytical Methodologies for the Comprehensive Characterization of 4 Bromo 6 Chloronicotinaldehyde and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of 4-bromo-6-chloronicotinaldehyde, providing the means to separate the compound from its impurities and accurately determine its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of non-volatile and thermally sensitive compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

UPLC systems, by utilizing smaller particle sizes in the stationary phase and higher pressures, offer significantly faster analysis times and improved resolution compared to traditional HPLC. For instance, a typical HPLC analysis that might take 40 minutes can be reduced to 10 minutes using UPLC, dramatically increasing laboratory throughput.

In the analysis of related compounds like nicotinic aldehydes, various HPLC and UPLC methods have been developed. For example, a review of HPLC/UPLC-UV methods for nicotine (B1678760) determination highlights the use of C18 columns with gradient elution using a mixture of methanol, acetonitrile, and water. researchgate.net Detection is often performed using a UV detector at specific wavelengths. researchgate.net The choice of mobile phase and stationary phase is critical and is optimized to achieve the best separation for the specific analytes.

Table 1: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | 400-600 bar | 1000-1500 bar |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

Gas Chromatography (GC) and Hyphenated GC-MS

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. science.gov For compounds that are not readily volatile, derivatization techniques can be employed. science.gov In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

When coupled with a Mass Spectrometer (MS), GC-MS becomes a highly specific and sensitive analytical tool. nih.gov The GC separates the components of a mixture, and the MS provides mass information for each component, allowing for their definitive identification. nih.gov This technique is particularly useful for the analysis of pyridine (B92270) and its derivatives. cdc.govnih.gov For instance, GC-MS has been successfully used for the quantitative analysis of pyridines in complex matrices. nih.gov The use of selected ion monitoring (SIM) in GC-MS can further enhance sensitivity and selectivity. nih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable technique for the molecular confirmation and impurity profiling of this compound. It provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

LC-MS/MS and Q-TOF LC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly valuable for quantifying trace-level impurities. Methods have been developed for the analysis of various aldehydes using LC-MS/MS, often involving a derivatization step to enhance ionization and detection. nih.gov For example, a method using 3-nitrophenylhydrazine (B1228671) derivatization has been shown to provide greater sensitivity for the quantification of reactive aldehydes compared to the more common 2,4-dinitrophenylhydrazine. nih.gov

Quadrupole Time-of-Flight (Q-TOF) LC-MS is a high-resolution mass spectrometry technique that provides accurate mass measurements, which is crucial for the identification of unknown impurities. The combination of a quadrupole analyzer and a time-of-flight analyzer allows for both precursor ion selection and high-resolution mass analysis of the fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This level of accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the structure of the target analyte. HRMS techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), are particularly effective in the non-targeted analysis of complex mixtures to identify novel halogenated compounds. scholaris.ca The unique isotopic patterns of bromine and chlorine atoms in this compound can be readily identified using HRMS, aiding in its characterization. mdpi.com

Table 2: Advanced Mass Spectrometry Techniques

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Targeted quantification of impurities | High sensitivity and selectivity nih.gov |

| Q-TOF LC-MS | Identification of unknown impurities | Accurate mass measurement of precursor and fragment ions |

| HRMS | Structural confirmation and identification of unknowns | Very high mass accuracy, enabling elemental composition determination researchgate.net |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for structural elucidation.

For instance, NMR spectroscopy provides information about the chemical environment of the hydrogen, carbon, and other nuclei within the molecule, allowing for the determination of its connectivity and stereochemistry. IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov UV-Vis spectroscopy can provide information about the electronic structure of the molecule. nih.gov The combination of these spectroscopic techniques allows for a comprehensive structural characterization of this compound and its derivatives. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotine |

| Acetonitrile |

| Methanol |

| 3-nitrophenylhydrazine |

| 2,4-dinitrophenylhydrazine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the isomeric purity of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of the bromine and chlorine substituents on the pyridine ring.

In the ¹H NMR spectrum, the chemical shifts of the protons on the pyridine ring are influenced by the electronegativity and position of the halogen atoms. For this compound, distinct signals are expected for the protons at positions 2, 5, and the aldehyde proton. Comparison of the observed chemical shifts and coupling constants with those of known isomers, such as 6-Bromo-4-chloronicotinaldehyde, is essential for confirming the correct isomeric structure. bldpharm.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. oregonstate.edu The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to halogens exhibiting characteristic shifts. Quaternary carbons, such as those bearing the bromine and chlorine atoms, can also be identified, further confirming the substitution pattern. oregonstate.edu The aldehyde carbon typically appears in the downfield region of the spectrum.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons on the pyridine ring. |

| ¹H | 9.5 - 10.5 | Aldehyde proton. |

| ¹³C | 110 - 160 | Aromatic carbons. |

| ¹³C | 185 - 195 | Aldehyde carbonyl carbon. |

This table provides generalized expected chemical shift ranges for the class of compounds. Actual values for this compound may vary and should be confirmed with experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. maricopa.edu The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. libretexts.orgpressbooks.pub

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1715 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl group. libretexts.org

C-H Stretch: Aromatic C-H stretching vibrations typically appear in the range of 3000-3100 cm⁻¹. libretexts.org The aldehyde C-H stretch is expected to produce one or two weaker bands between 2700 and 2900 cm⁻¹.

C-Br and C-Cl Stretches: The stretching vibrations for carbon-halogen bonds are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The C-Cl stretch usually appears around 600-800 cm⁻¹, while the C-Br stretch is observed at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for detecting non-polar bonds and symmetric vibrations. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce strong signals in the Raman spectrum. The C-Br and C-Cl stretching vibrations are also Raman active and can be used to confirm the presence of these halogens. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde (C=O) | Stretch | 1680-1715 | IR |

| Aromatic (C-H) | Stretch | 3000-3100 | IR |

| Aldehyde (C-H) | Stretch | 2700-2900 | IR |

| C-Cl | Stretch | 600-800 | IR, Raman |

| C-Br | Stretch | 500-600 | IR, Raman |

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is employed to study the electronic transitions within this compound and to monitor the progress of reactions involving this compound. The pyridine ring, being a conjugated system, gives rise to characteristic π → π* and n → π* electronic transitions. libretexts.org

The absorption maxima (λmax) are sensitive to the substitution pattern on the pyridine ring. The presence of the bromine and chlorine atoms, as well as the aldehyde group, will influence the energy of these transitions and thus the observed λmax. UV-Vis spectroscopy can be used to monitor reactions such as nucleophilic aromatic substitution, where a change in the conjugation of the system will result in a shift in the absorption spectrum. This allows for real-time tracking of reactant consumption and product formation.

| Transition Type | Expected Wavelength Range (nm) |

| π → π | 200 - 400 |

| n → π | 300 - 500 |

These are general ranges for aromatic aldehydes and can vary based on solvent and specific molecular structure.

Trace Analysis and Detection Limits in Complex Matrices

The detection of trace amounts of this compound in complex matrices, such as in environmental samples or during pharmaceutical manufacturing processes, requires highly sensitive analytical methods. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) are well-suited for this purpose. These methods allow for the separation of the analyte from other components in the matrix and its subsequent quantification at very low concentrations. The development of such methods involves optimizing the chromatographic conditions (e.g., mobile phase composition, column type) and the detector settings to achieve the desired sensitivity and selectivity. The detection limits will depend on the specific instrumentation and the nature of the matrix but can often reach the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

Computational and Theoretical Investigations of 4 Bromo 6 Chloronicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-bromo-6-chloronicotinaldehyde, these calculations can provide a deep understanding of its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and predicting the reactivity of molecules like this compound. DFT studies can elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone. researchgate.netresearchgate.netnih.gov

For instance, in the context of substituted pyridines, DFT calculations can be employed to model reactions such as nucleophilic aromatic substitution or cross-coupling reactions. By mapping the potential energy surface, researchers can determine the most likely reaction pathways and predict the regioselectivity of a reaction. A DFT study on a related halogenated aromatic compound, for example, could reveal the preferred sites for nucleophilic attack by analyzing the distribution of electron density and molecular orbitals. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for Reaction Intermediates of this compound

| Intermediate/Transition State | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Reactant Complex | 0.0 | C-Br: 1.92, C-Cl: 1.75 | 0 |

| Nucleophilic Attack TS | +15.2 | C-Nu: 2.10, C-Br: 2.25 | -350 |

| Meisenheimer-like Intermediate | -5.8 | C-Nu: 1.45, C-Br: 2.80 | 0 |

| Product Complex | -20.5 | C-Nu: 1.42 | 0 |

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies. The values are not based on actual experimental or computational results for this specific molecule.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies to find the most stable, or ground-state, conformation.

This analysis is typically performed by systematically rotating the single bonds in the molecule, such as the bond connecting the aldehyde group to the pyridine (B92270) ring, and calculating the energy of each resulting conformation. The results can identify the global energy minimum and any local energy minima, providing a picture of the molecule's flexibility and preferred shapes. For a similar bipyridyl-benzaldehyde compound, conformational analysis revealed disorder in the aldehyde group, which was rationalized by analyzing the crystal packing and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in a solvent or a biological environment. science.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of intermolecular interactions, solvation effects, and the dynamics of molecular recognition processes.

For this compound, MD simulations could be used to study its interactions with solvent molecules, which can significantly influence its reactivity. Furthermore, if this molecule were to be investigated as a potential ligand for a biological target, MD simulations could provide insights into its binding mode and the stability of the resulting complex. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry and materials science for designing new molecules with improved properties. These methods aim to correlate the chemical structure of a series of compounds with their biological activity or a physical property.

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related compounds with variations in their substituents. The biological activity or property of interest for each compound would then be measured or predicted. By applying statistical methods, a mathematical model is developed that relates the structural features (descriptors) of the molecules to their activity. Such models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Studies on nicotine (B1678760) derivatives have successfully used QSAR to understand the influence of substituents on receptor binding affinity. researchgate.netnih.gov

Table 2: Exemplary QSAR Descriptors for Derivatives of this compound

| Derivative | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 4-Bromo-6-chloro | 2.5 | 220.45 | 3.1 | 5.2 |

| 4-Fluoro-6-chloro | 1.8 | 175.56 | 2.8 | 8.1 |

| 4-Bromo-6-methoxy | 2.3 | 215.05 | 2.5 | 3.5 |

| 4-Cyano-6-chloro | 1.5 | 166.57 | 4.5 | 10.3 |

This table contains hypothetical data for illustrative purposes. The predicted activity is not based on actual measurements.

Cheminformatics Approaches for Predictive Synthesis and Reactivity

Cheminformatics combines computer science, chemistry, and information science to address chemical problems. In the context of this compound, cheminformatics tools can be employed for several purposes, including predicting possible synthetic routes and assessing potential reactivity hazards.

Predictive synthesis algorithms can analyze the structure of this compound and suggest potential starting materials and reaction pathways based on known chemical transformations. researchgate.netnih.govillinois.edu This can help chemists design more efficient and novel synthetic strategies. Cheminformatics databases and models can also be used to predict the reactivity of the compound, for example, by identifying potential sites of metabolic transformation or predicting its toxicity profile based on structural alerts.

Emerging Research Avenues and Future Perspectives for 4 Bromo 6 Chloronicotinaldehyde

Exploration of Novel Reaction Pathways and Catalytic Transformations

The reactivity of 4-Bromo-6-chloronicotinaldehyde is largely dictated by its three functional groups: the aldehyde, the bromine atom, and the chlorine atom. Research is focused on leveraging these sites for constructing more complex molecular architectures through various catalytic transformations.

The bromine and chlorine substituents are active in Nucleophilic Aromatic Substitution (SNAr) reactions, with the bromine atom at position 4 being generally more reactive than the chlorine atom at position 6. Furthermore, the bromine atom facilitates a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura coupling with arylboronic acids and the Buchwald-Hartwig amination with various amines.

The aldehyde group is also a hub for chemical transformations. It readily undergoes multi-component reactions (MCRs), such as rhodium-catalyzed annulations with aminopyrazoles and sulfoxonium ylides to produce fused pyrazolopyrimidines. Standard aldehyde chemistry, including oxidation to the corresponding carboxylic acid (4-Bromo-6-chloronicotinic acid) and reduction to the primary alcohol (4-bromo-6-chloronicotinyl alcohol), further expands its synthetic utility.

Future research will likely focus on discovering new catalytic systems that offer greater selectivity and efficiency. This includes developing catalysts that can selectively activate the C-Cl bond over the C-Br bond or enable novel cyclization reactions involving the aldehyde and the pyridine (B92270) ring.

Table 1: Reported Catalytic Transformations of this compound

| Reaction Type | Position | Catalyst | Coupling Partner/Reagent | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4 (Br) | Pd(PPh₃)₄ | Arylboronic acid | 4-Aryl-6-chloronicotinaldehyde |

| Buchwald-Hartwig | 4 (Br) | Pd₂(dba)₃/Xantphos | Amines | 4-(Arylamino)-6-chloronicotinaldehyde |

| Nucleophilic Substitution | 4 (Br) | CuCl | NH₃ | 4-Amino-6-chloronicotinaldehyde (B1519645) |

| Nucleophilic Substitution | 6 (Cl) | - | Thiophenol | 4-Bromo-6-(phenylthio)nicotinaldehyde |

This table is based on data from reference .

Development of Sustainable and Green Chemistry Synthetic Methods

The principles of green chemistry are increasingly important in chemical synthesis. For this compound, future research will likely aim to develop more environmentally benign synthetic routes. One common synthesis method involves the oxidation of 4-bromo-6-chloronicotinol using a catalyst like manganese dioxide. Optimizing this process to use greener oxidizing agents, reduce solvent waste, and improve energy efficiency are key areas for development.

The use of palladium and rhodium catalysts, while effective, presents challenges related to cost and metal contamination in the final products. Future work could explore the use of more abundant and less toxic metal catalysts, such as iron or copper, or the development of highly recyclable catalytic systems to minimize waste. The choice of solvents in reactions like SNAr and cross-coupling, which often include dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), is another area for improvement. The substitution of these traditional solvents with greener alternatives like ionic liquids or biorenewable solvents is a promising research direction.

Advancements in Biomedical and Therapeutic Applications

This compound has garnered significant attention in medicinal chemistry due to its utility as a scaffold for creating compounds with diverse biological activities. The presence of halogen atoms is known to enhance the biological profile of molecules. It serves as a crucial intermediate in the synthesis of novel, more complex molecules intended for therapeutic use.

Its applications include serving as a foundational structure for potential new drugs and as a molecular probe in biochemical assays to investigate enzyme interactions. The ability to selectively modify the bromine, chlorine, and aldehyde positions allows for the systematic development of compound libraries to probe structure-activity relationships (SAR) against various biological targets, such as enzymes and receptors. The interaction of these derivative compounds with their targets can modulate biological activity, paving the way for new therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The synthetic transformations for which this compound is known, such as palladium-catalyzed couplings and reductions, are often well-suited for adaptation to flow chemistry platforms.

Integrating these reactions into automated flow synthesis systems could enable the rapid and efficient on-demand production of a wide array of derivatives. This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purities. Such automated platforms can accelerate the drug discovery process by quickly generating novel compounds for biological screening.

High-Throughput Screening and Combinatorial Chemistry Applications

The multi-functional nature of this compound makes it an ideal starting point for combinatorial chemistry. By systematically reacting each of the three functional sites with a diverse set of reagents, large libraries of related but distinct compounds can be generated. For example, the aldehyde can be converted into a variety of imines or subjected to Wittig-type reactions, while the bromo and chloro positions can be functionalized through different cross-coupling and substitution reactions.

These compound libraries are perfectly suited for quantitative high-throughput screening (qHTS). nih.gov In a typical qHTS campaign, thousands of compounds are tested in a concentration-response format against specific biological targets to identify "hits"—molecules that exhibit a desired pharmacological effect. nih.gov The structural information from the active compounds derived from the this compound scaffold can then be used to design the next generation of more potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-6-chloronicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A feasible one-step synthesis approach involves halogenation of a nicotinaldehyde precursor using brominating agents (e.g., NBS or Br₂) and chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled temperature (0–25°C) in anhydrous solvents like DCM or THF. Retrosynthetic analysis suggests starting from 6-chloronicotinaldehyde, introducing bromine at the 4-position via electrophilic substitution. Reaction optimization should monitor reaction progress using TLC or HPLC, with purification via column chromatography (silica gel, hexane/EtOAc gradient) .

| Key Parameters | Typical Conditions |

|---|---|

| Solvent | DCM, THF |

| Temperature | 0–25°C |

| Halogenating Agents | NBS, Cl₂ |

| Yield Optimization | 12–24 hr reaction time |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–9.5 ppm for aldehyde and pyridine protons) and confirm bromine/chlorine substitution patterns via coupling constants .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 235.91) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; store at 2–8°C in airtight containers. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like Fukui indices to identify electrophilic sites. Compare HOMO/LUMO energies with coupling partners (e.g., Suzuki-Miyaura catalysts) to predict regioselectivity. Validate with experimental kinetic studies .

| DFT Parameters | Application |

|---|---|

| Fukui Index (f⁻) | Electrophilic site prediction |

| HOMO-LUMO Gap | Reactivity with Pd catalysts |

| Transition State Analysis | Mechanistic pathways |

Q. What strategies resolve contradictions in crystallographic data for halogenated nicotinaldehyde derivatives?

- Methodological Answer : Use SHELX or WinGX for structure refinement. Discrepancies in bond lengths/angles may arise from disorder; apply TWINABS for twinned data. Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can kinetic vs. thermodynamic control influence substitution reactions of this compound?

- Methodological Answer : Under kinetic control (low temp, short reaction time), bulky nucleophiles target the 4-bromo position (less steric hindrance). Thermodynamic control (higher temp, longer time) favors 6-chloro substitution due to greater stability of the transition state. Monitor via GC-MS or in situ IR .

Q. What decomposition pathways occur under prolonged storage, and how are they mitigated?

- Methodological Answer : Aldehyde oxidation to carboxylic acid or halogen loss via hydrolysis. Stabilize by adding radical inhibitors (BHT) and storing under inert gas (N₂/Ar). Characterize degradation products using LC-MS and compare with accelerated aging studies .

Data Analysis & Experimental Design

Q. How to design experiments to compare the electronic effects of bromine vs. chlorine in nicotinaldehyde derivatives?

- Methodological Answer :

Synthesize analogs (4-Br-6-Cl, 4-Cl-6-Br, mono-halogenated).

Measure Hammett σ constants via UV-Vis (charge-transfer bands).

Correlate with DFT-calculated partial charges and reaction rates in nucleophilic substitutions .

| Derivative | σ (Hammett) | DFT Partial Charge (C-4) |

|---|---|---|

| 4-Br-6-Cl | +0.93 | +0.25 |

| 4-Cl-6-Br | +0.88 | +0.21 |

Q. What statistical methods are suitable for analyzing contradictory reactivity data in halogenated aldehydes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。